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Abstract

XMD15-44 is a potent and selective small molecule inhibitor of Mitogen-Activated Protein
Kinase Kinase Kinase Kinase 4 (MAP4K4). As a member of the Ste20-like kinase family,
MAP4K4 is implicated in a variety of cellular processes, including inflammation, cell migration,
and metabolism. The inhibition of MAP4K4 by XMD15-44 presents a promising therapeutic
strategy for a range of diseases, including cancer and cardiometabolic disorders. This
document provides a comprehensive overview of the chemical structure, physicochemical
properties, biological activity, and mechanism of action of XMD15-44, based on the pioneering
work of Wang et al. in their 2014 publication, "Fragment-based identification and optimization of
a class of potent pyrrolo[2,1-f][1][2][3]triazine MAP4K4 inhibitors."

Chemical Structure and Properties

XMD15-44, referred to as compound 44 in the primary literature, belongs to the pyrrolo[2,1-f][1]
[2][3]triazine class of kinase inhibitors. Its chemical identity and key properties are summarized
below.
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Property Value

4-amino-6-(1-methyl-1H-pyrazol-4-yl)-N-(pyridin-
IUPAC Name 2-yImethyl)pyrrolo[2,1-f][1][2][3]triazine-5-
carboxamide

Molecular Formula C19H18N8O
Molecular Weight 386.41 g/mol
CN1C=C(C=N1)C2=C(C(=0O)NCC3=CC=CC=N
SMILES
3)C4=CN=CN4C2=N
Appearance White to off-white solid

Biological Activity and Mechanism of Action

XMD15-44 is a highly potent inhibitor of MAP4K4, demonstrating significant activity in both
biochemical and cellular assays. Its mechanism of action involves the direct binding to the ATP-
binding pocket of the MAP4K4 kinase domain, thereby preventing the phosphorylation of its
downstream substrates.

In Vitro Activity

The inhibitory activity of XMD15-44 against MAP4K4 was determined through rigorous in vitro
kinase assays.

Assay Type IC50 (nM)
MAP4K4 Enzymatic Assay 2.5
Cellular Assay (p-JNK) 150

Signaling Pathway

XMD15-44 effectively blocks the MAP4K4-mediated signaling cascade. A primary downstream
effect of MAP4K4 inhibition is the reduction of INK phosphorylation.
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Caption: Inhibition of MAP4K4 by XMD15-44 blocks downstream signaling.

Pharmacokinetic Properties

Pharmacokinetic studies in mice have demonstrated that XMD15-44 possesses favorable in
vivo properties, including good oral bioavailability and exposure.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b15583122?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583122?utm_src=pdf-body
https://www.benchchem.com/product/b15583122?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583122?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Parameter Route Value Units
Clearance (CL) \ 25 mL/min/kg
Volume of Distribution

Vss) \Y 2.8 L/kg
Half-life (t1/2) v 1.2 h

Oral Bioavailability (F) PO 75 %

Cmax PO (30 mg/kg) 2.5 uM

AUC PO (30 mg/kg) 10 UM*h

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize
XMD15-44.

MAP4K4 Enzymatic Assay

Objective: To determine the in vitro inhibitory potency of XMD15-44 against the MAP4K4
enzyme.

Methodology:

e Recombinant human MAP4K4 enzyme was incubated with the substrate (e.g., myelin basic
protein) and ATP in a kinase assay buffer.

o XMD15-44 was added at varying concentrations.
e The reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes.

e The amount of phosphorylated substrate was quantified using a suitable method, such as
ADP-Glo™ Kinase Assay (Promega).

e |C50 values were calculated by fitting the dose-response data to a four-parameter logistic
equation.
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Caption: Workflow for the MAP4K4 enzymatic assay.

Cellular p-JNK Assay

Objective: To assess the ability of XMD15-44 to inhibit MAP4K4 signaling in a cellular context.
Methodology:

o Cells endogenously expressing MAP4K4 (e.g., HEK293 cells) were seeded in 96-well plates.
e Cells were treated with various concentrations of XMD15-44 for 1 hour.

 MAP4K4-mediated JNK phosphorylation was stimulated (e.g., with a relevant agonist or by
overexpression of MAP4K4).

e Cells were lysed, and the levels of phosphorylated JNK (p-JNK) and total INK were
determined by a sensitive immunoassay, such as an AlphaScreen® SureFire® assay.

e The ratio of p-JNK to total JNK was calculated, and IC50 values were determined from the
dose-response curve.

In Vivo Pharmacokinetic Study

Objective: To evaluate the pharmacokinetic profile of XMD15-44 in mice.
Methodology:

¢ A cohort of mice was administered XMD15-44 either intravenously (IV) or orally (PO) at a
defined dose.

¢ Blood samples were collected at various time points post-dosing.

e Plasma was isolated from the blood samples.
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e The concentration of XMD15-44 in the plasma samples was quantified using a validated LC-
MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

e Pharmacokinetic parameters (CL, Vss, t1/2, F, Cmax, AUC) were calculated using standard
non-compartmental analysis software.

Conclusion

XMD15-44 is a well-characterized, potent, and selective inhibitor of MAP4K4 with favorable
drug-like properties. Its ability to modulate the MAP4K4 signaling pathway makes it a valuable
tool for preclinical research and a promising lead compound for the development of novel
therapeutics targeting diseases driven by aberrant MAP4K4 activity. The data and protocols
presented in this guide provide a solid foundation for researchers and drug development
professionals to further investigate the therapeutic potential of XMD15-44 and other MAP4K4
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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